molecular formula C8H4F3NO3 B6162159 5-(trifluoroacetyl)pyridine-2-carboxylic acid CAS No. 1245913-76-1

5-(trifluoroacetyl)pyridine-2-carboxylic acid

Cat. No.: B6162159
CAS No.: 1245913-76-1
M. Wt: 219.1
InChI Key:
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Description

5-(Trifluoroacetyl)pyridine-2-carboxylic acid is a chemical compound that features a pyridine ring substituted with a trifluoroacetyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoroacetyl)pyridine-2-carboxylic acid typically involves the introduction of the trifluoroacetyl group and the carboxylic acid group onto the pyridine ring. One common method involves the trifluoromethylation of pyridine derivatives followed by oxidation and carboxylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoroacetyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: The trifluoroacetyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

5-(Trifluoroacetyl)pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(trifluoroacetyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The carboxylic acid group may also play a role in the compound’s solubility and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms on the pyridine ring.

    5-Bromo-N-(4-methoxybenzyl)pyridine-2-amine: Features a bromine atom and a methoxybenzyl group.

Uniqueness

5-(Trifluoroacetyl)pyridine-2-carboxylic acid is unique due to the presence of both the trifluoroacetyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals.

Properties

CAS No.

1245913-76-1

Molecular Formula

C8H4F3NO3

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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